![molecular formula C14H13Cl2N5O B2598020 3-{[1-(3,4-dichlorophényl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-1-ol CAS No. 890896-34-1](/img/structure/B2598020.png)

3-{[1-(3,4-dichlorophényl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

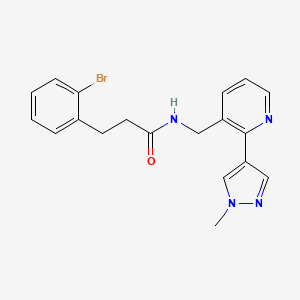

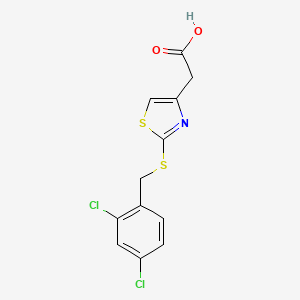

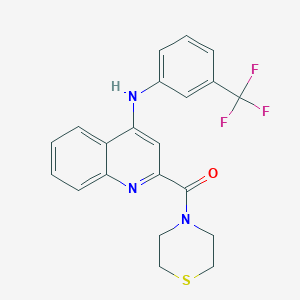

The synthesis of similar compounds has been reported in the literature. For instance, a new set of small molecules featuring the privileged pyrazolo [3,4-d]pyrimidine and pyrazolo [4,3-e][1,2,4]triazolo [1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .Molecular Structure Analysis

The molecular structure of this compound is based on a pyrazolo[4,5-e]pyrimidin-4-yl core, which is substituted with a 3,4-dichlorophenyl group at the 1-position and an aminopropan-1-ol group at the 3-position.Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been found, similar compounds have shown inhibitory activity against CDK2/cyclin A2 .Applications De Recherche Scientifique

- Les pyrazolines, y compris des dérivés comme notre composé, ont démontré des propriétés antibactériennes . Les chercheurs ont exploré leur potentiel dans la lutte contre les infections bactériennes, ce qui les rend pertinentes pour le développement de médicaments.

- Des rapports suggèrent que les pyrazolines présentent une activité antifongique . Enquêter sur l'efficacité de ce composé contre les agents pathogènes fongiques pourrait conduire à de nouveaux agents antifongiques.

- Les pyrazolines ont été étudiées pour leurs effets antiparasitaires . Explorer leur impact sur les parasites pourrait contribuer au développement de nouveaux traitements.

- Certaines pyrazolines, y compris notre composé, possèdent des propriétés anti-inflammatoires . Comprendre leurs mécanismes et leurs applications potentielles dans les maladies inflammatoires est crucial.

- Le stress oxydatif joue un rôle dans diverses maladies. Les pyrazolines ont montré des effets antioxydants . Enquêter sur leur capacité à contrer les radicaux libres pourrait être précieux.

- L'impact de notre composé sur l'activité de l'acétylcholinestérase (AchE) dans le cerveau des alevins (jeunes poissons) a été étudié . L'AchE est essentielle au bon fonctionnement des nerfs, et les altérations peuvent affecter le comportement et la survie.

Activité antibactérienne

Potentiel antifongique

Propriétés antiparasitaires

Effets anti-inflammatoires

Activité antioxydante

Évaluation de la neurotoxicité

Mécanisme D'action

Target of Action

3-{[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-1-ol primarily targets cyclin-dependent kinase 2 (CDK2). CDK2 plays a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase, where DNA replication occurs. By inhibiting CDK2, 3-{[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-1-ol can potentially halt the proliferation of cancer cells .

Mode of Action

3-{[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-1-ol binds to the ATP-binding site of CDK2, preventing the phosphorylation of its substrates. This inhibition disrupts the kinase activity of CDK2, leading to cell cycle arrest at the G1/S checkpoint. Consequently, 3-{[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-1-ol effectively impedes the progression of the cell cycle, thereby inhibiting cell proliferation .

Biochemical Pathways

The inhibition of CDK2 by 3-{[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-1-ol affects several downstream pathways. One significant pathway is the p53 pathway, which is activated in response to DNA damage and stress signals. By inhibiting CDK2, 3-{[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-1-ol can enhance the p53-mediated transcription of genes involved in cell cycle arrest and apoptosis. This leads to the suppression of tumor growth and induction of programmed cell death .

Pharmacokinetics

The pharmacokinetics of 3-{[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-1-ol involves its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed orally and exhibits good bioavailability. It is distributed widely in the body, including tumor tissues. Metabolism primarily occurs in the liver, where it undergoes biotransformation to active metabolites. The excretion of 3-{[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-1-ol and its metabolites is mainly via the renal route .

Result of Action

The molecular and cellular effects of 3-{[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-1-ol include the induction of cell cycle arrest and apoptosis in cancer cells. By inhibiting CDK2, the compound prevents the phosphorylation of key proteins required for cell cycle progression, leading to the accumulation of cells in the G1 phase. This results in reduced tumor cell proliferation and increased cell death, contributing to its anticancer efficacy .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the action, efficacy, and stability of 3-{[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-1-ol. The compound is stable under physiological pH and temperature conditions, ensuring its effectiveness in the biological environment. Interactions with other drugs or biomolecules may affect its binding affinity and pharmacokinetics, potentially altering its therapeutic outcomes .

: Source: Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors.

Analyse Biochimique

Biochemical Properties

3-{[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-1-ol interacts with CDK2, a cyclin-dependent kinase. The compound’s interaction with CDK2 inhibits the kinase’s activity, thereby affecting cell cycle progression .

Cellular Effects

The compound exerts significant effects on various types of cells. It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively . It also exerts a significant alteration in cell cycle progression and induces apoptosis within HCT cells .

Molecular Mechanism

3-{[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-1-ol exerts its effects at the molecular level by inhibiting CDK2. This inhibition disrupts the normal progression of the cell cycle, leading to cell death .

Temporal Effects in Laboratory Settings

Its potent cytotoxic activities against various cell lines suggest that it may have long-term effects on cellular function .

Propriétés

IUPAC Name |

3-[[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2N5O/c15-11-3-2-9(6-12(11)16)21-14-10(7-20-21)13(18-8-19-14)17-4-1-5-22/h2-3,6-8,22H,1,4-5H2,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOUFJXFKLCTLHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C3=NC=NC(=C3C=N2)NCCCO)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-[(1-cyclopropylsulfonylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2597944.png)

![Tert-butyl (1S,5S)-1-formyl-5-methyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2597953.png)

![2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2597959.png)

![N-[4-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidine-1-carbonyl]phenyl]acetamide](/img/structure/B2597960.png)